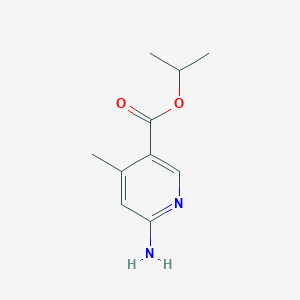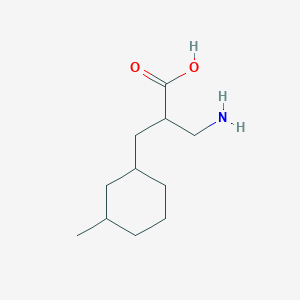
3-Amino-2-((3-methylcyclohexyl)methyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-((3-methylcyclohexyl)methyl)propanoic acid is an organic compound with the molecular formula C11H21NO2 It is a derivative of propanoic acid, featuring an amino group and a cyclohexylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-((3-methylcyclohexyl)methyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-methylcyclohexylmethyl bromide with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps such as purification and crystallization to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-Amino-2-((3-methylcyclohexyl)methyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
科学的研究の応用
3-Amino-2-((3-methylcyclohexyl)methyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Amino-2-((3-methylcyclohexyl)methyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
2-Amino-2-methylpropanoic acid: Similar structure but lacks the cyclohexylmethyl group.
3-Aminoisobutyric acid: Another derivative of propanoic acid with different substituents.
2-Methyl-3-aminopropanoic acid: Similar backbone but different side chains.
Uniqueness
3-Amino-2-((3-methylcyclohexyl)methyl)propanoic acid is unique due to the presence of the cyclohexylmethyl group, which imparts distinct chemical and physical properties
特性
分子式 |
C11H21NO2 |
|---|---|
分子量 |
199.29 g/mol |
IUPAC名 |
2-(aminomethyl)-3-(3-methylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C11H21NO2/c1-8-3-2-4-9(5-8)6-10(7-12)11(13)14/h8-10H,2-7,12H2,1H3,(H,13,14) |
InChIキー |
AHTBNPHCZBQWTE-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1)CC(CN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


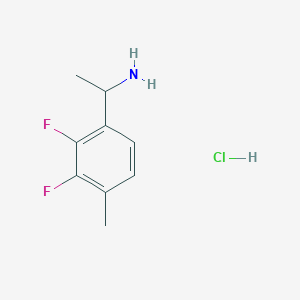
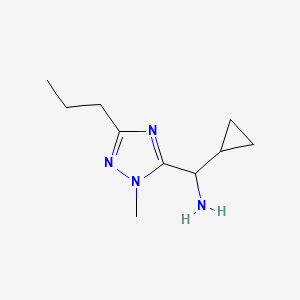
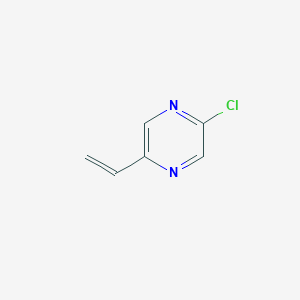
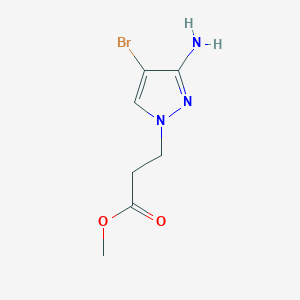
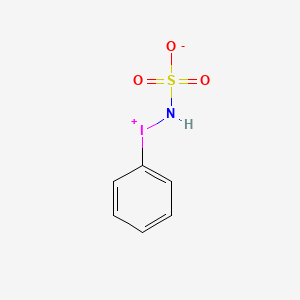
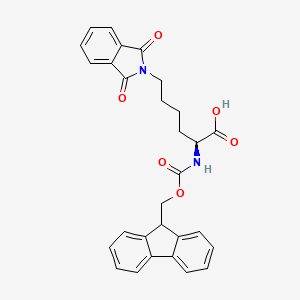
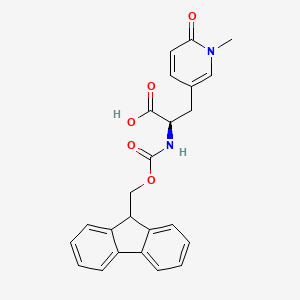

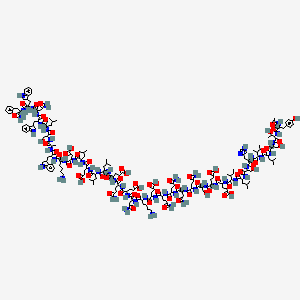
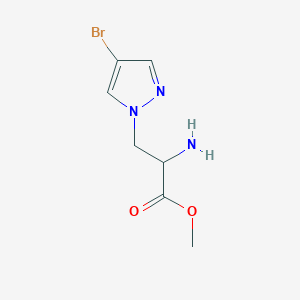
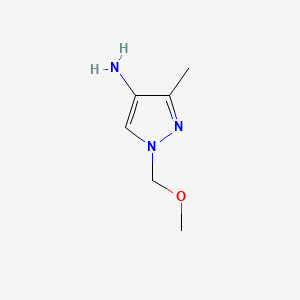
![4-[2-(chloromethyl)-3-methyl-butyl]-1-methoxy-2-(3-methoxypropoxy)benzene;4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B13643589.png)
